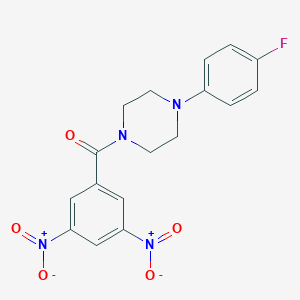![molecular formula C24H24N4O2 B447061 1-(3,4-DIMETHYLPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE](/img/structure/B447061.png)
1-(3,4-DIMETHYLPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-DIMETHYLPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its multiple methyl and phenyl substitutions, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHYLPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines and diketones. The reaction conditions may involve:
Condensation reactions: Using acidic or basic catalysts to facilitate the formation of the pyrazole ring.
Aldol condensation: To introduce the methylene bridge between the pyrazole rings.
Hydroxy group introduction: Through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common techniques include:
Catalytic processes: Using metal catalysts to enhance reaction rates.
Purification methods: Such as recrystallization, chromatography, and distillation to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-DIMETHYLPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: To form corresponding ketones or aldehydes.
Reduction: To convert double bonds into single bonds, or nitro groups into amines.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, or metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: Could produce alcohols or amines.
Substitution: Might result in halogenated derivatives or other substituted pyrazoles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medical research, pyrazole derivatives are often studied for their potential pharmacological properties. This compound may exhibit:
Anti-inflammatory: Reducing inflammation in biological systems.
Antimicrobial: Inhibiting the growth of bacteria or fungi.
Anticancer: Potentially targeting cancer cells.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include:
Signal transduction: Affecting cellular communication processes.
Enzyme inhibition: Blocking the activity of specific enzymes.
Receptor modulation: Altering the function of cellular receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-dimethylphenyl)-1H-pyrazol-3-one: A simpler pyrazole derivative with fewer substitutions.
4-{[5-hydroxy-3-methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Lacking the 3,4-dimethylphenyl group.
Uniqueness
The uniqueness of 1-(3,4-DIMETHYLPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Propiedades
Fórmula molecular |
C24H24N4O2 |
|---|---|
Peso molecular |
400.5g/mol |
Nombre IUPAC |
(4Z)-4-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-5-methyl-2-(3-methylphenyl)pyrazol-3-one |
InChI |
InChI=1S/C24H24N4O2/c1-14-7-6-8-19(11-14)27-23(29)21(17(4)25-27)13-22-18(5)26-28(24(22)30)20-10-9-15(2)16(3)12-20/h6-13,26H,1-5H3/b21-13- |
Clave InChI |
FRRRTXGSHQPORX-BKUYFWCQSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=C(NN(C3=O)C4=CC(=C(C=C4)C)C)C)/C(=N2)C |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(NN(C3=O)C4=CC(=C(C=C4)C)C)C)C(=N2)C |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(NN(C3=O)C4=CC(=C(C=C4)C)C)C)C(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


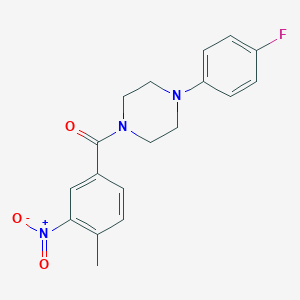

![2-[3-nitro-4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B446988.png)
![[4-bromo-2-[(E)-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B446990.png)
![N-{2-[2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B446993.png)
![[2-methoxy-4-[(E)-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B446994.png)
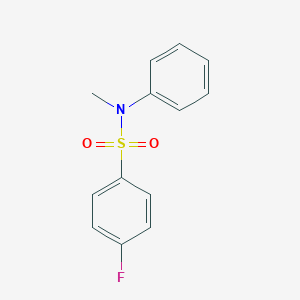
![2-(1,3-benzothiazol-2-yl)-4-({[3-(4-morpholinyl)propyl]imino}methyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B446998.png)
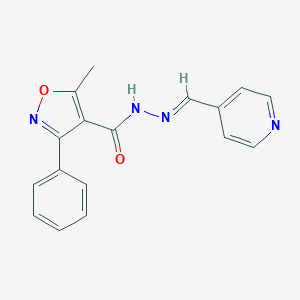
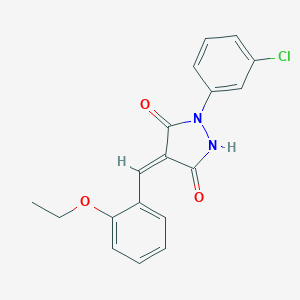
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propenylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B447003.png)
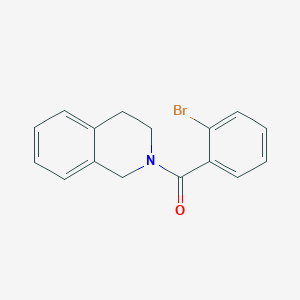
![N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-4-nitro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B447006.png)
